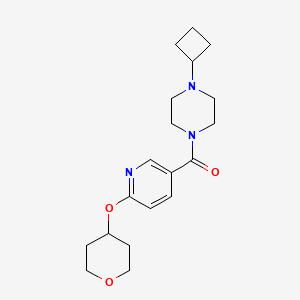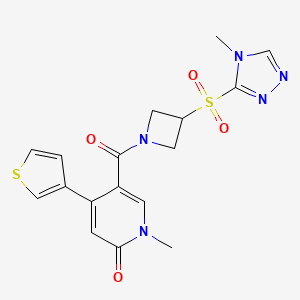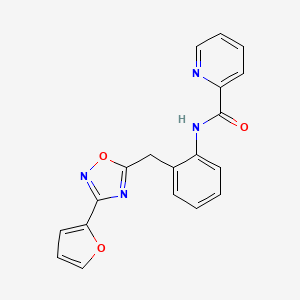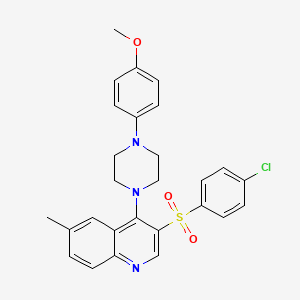
(4-cyclobutylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-cyclobutylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone” is an organic compound that serves as an intermediate in organic synthesis and medicinal chemistry . It’s used in the synthesis of cell biology reagents .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-methoxymethyl-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in a dry reaction flask . The mixture is immersed in a -60°C cold well and the methylmagnesium bromide is added via a syringe within 8 minutes . The temperature of the cold well is raised to 0°C over 6 hours, then the reaction product is diluted with water and ethyl acetate and vigorously stirred for 10 minutes .Chemical Reactions Analysis
In organic synthetic transformations, the ketone carbonyl group in this compound can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .科学的研究の応用
Synthesis and Antimicrobial Activities
The research into novel heterocyclic compounds, including those structurally related to (4-cyclobutylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone, has shown significant promise in the development of anticancer and antimicrobial agents. One study highlights the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating potent anticancer and antimicrobial activities. The compounds showed high potency against various cancer cell lines and pathogenic strains, indicating their potential as pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Scalable Syntheses for H3 Antagonists
Another facet of research on similar compounds involves the scalable syntheses of H3 receptor antagonists. A study details the evolution of synthesis processes for structurally similar compounds, highlighting the efforts to minimize production costs and improve efficiency. The third-generation synthesis process introduced key improvements, demonstrating the chemical industry's ongoing quest for more effective and cost-efficient drug production methods (Pippel et al., 2011).
Anticancer Evaluations
The synthesis of complex heterocyclic compounds, including those related to the mentioned chemical structure, has been evaluated for anticancer properties. One research effort focused on creating and testing various derivatives for their anticancer activities, revealing moderate to good yields and potential as anticancer agents. These studies underscore the importance of structural diversity in the search for new treatments (Gouhar & Raafat, 2015).
Antibacterial and Antimycobacterial Activities
Compounds with similar structural frameworks have been synthesized and assessed for their antibacterial and antimycobacterial activities. Research into nicotinic acid hydrazide derivatives, for example, has shown promising results against various bacterial strains, highlighting the potential for developing new antibacterial agents (Sidhaye et al., 2011).
特性
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-[6-(oxan-4-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(22-10-8-21(9-11-22)16-2-1-3-16)15-4-5-18(20-14-15)25-17-6-12-24-13-7-17/h4-5,14,16-17H,1-3,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCIMRQKRGCWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclobutylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2842444.png)

![2-[(2-chloropyridin-3-yl)formamido]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2842449.png)

![2-[(3-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842452.png)

![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842455.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2842457.png)

![Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2842460.png)
![(4-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2842461.png)


